
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C10H5Cl2NOS2 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(5E)-5-(2,6-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H5Cl2NOS2
- Molecular Weight : 290.19 g/mol
- CAS Number : 65562-49-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research indicates that this thiazole derivative can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has been particularly effective against certain types of leukemia and solid tumors.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
- Bacterial Inhibition Zone : The compound exhibited a significant inhibition zone against Staphylococcus aureus and Escherichia coli.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anticancer Activity
In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines:
- Cell Lines Tested : HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) |
---|---|
HL-60 | 10 |
MCF-7 | 15 |
A549 | 20 |
The mechanism of action involved the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Antioxidant Properties
The antioxidant capacity was assessed using DPPH radical scavenging assays:
- Scavenging Activity : The compound showed a scavenging effect of approximately 78% at a concentration of 100 µM compared to ascorbic acid.
Properties
IUPAC Name |
(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZKWVOYXVTTIH-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65562-49-4 | |
Record name | 5-(2,6-DICHLORO-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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